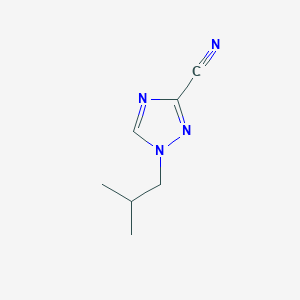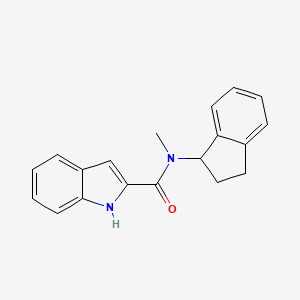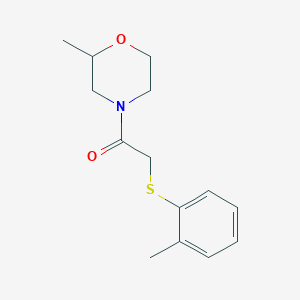![molecular formula C10H13N3O2S B7516945 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of DNA synthesis and cell division in cancer cells. This compound binds to the DNA and disrupts the replication process, leading to cell death. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a low toxicity profile and does not affect normal cells. This compound has been reported to have antioxidant properties and can reduce oxidative stress in cells. It has also been reported to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments include its high purity, low toxicity, and potential applications in cancer research. However, its limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. These include:
1. Studying the pharmacokinetics and pharmacodynamics of the compound in vivo and in vitro.
2. Investigating the potential side effects of the compound.
3. Developing new methods for the synthesis of the compound.
4. Exploring the potential applications of the compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
5. Investigating the synergistic effects of the compound with other anticancer agents.
In conclusion, 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an interesting compound for further investigation.
Synthesemethoden
The synthesis of 3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been achieved through different methods, including the reaction of 2-thiouracil with ethyl acetoacetate and dimethylamine in the presence of a base, and the reaction of 2-thiouracil with ethyl cyanoacetate and dimethylamine in the presence of a base. These methods have been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties and inhibits the growth of cancer cells. It has also been reported to have antimicrobial and antifungal activities.
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-12(2)4-5-13-9(14)8-7(3-6-16-8)11-10(13)15/h3,6H,4-5H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYOHIPEMXBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=CS2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)



![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)


![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)

